N-Hydroxy-4-nitro-benzamidine: In Vitro Mechanisms of Action, Cytochrome P450-Mediated NO Donation, and Experimental Workflows
N-Hydroxy-4-nitro-benzamidine: In Vitro Mechanisms of Action, Cytochrome P450-Mediated NO Donation, and Experimental Workflows
Executive Summary
N-Hydroxy-4-nitro-benzamidine (CAS 1613-86-1), structurally classified as 4-nitrobenzamidoxime, is a bifunctional pharmacological agent with significant utility in preclinical drug development. While traditionally utilized as a synthetic intermediate for 1,2,4-oxadiazole derivatives, its primary in vitro mechanism of action is acting as a potent, enzyme-dependent Nitric Oxide (NO) donor. By bypassing the canonical Nitric Oxide Synthase (NOS) pathway, it offers a targeted approach to NO release via Cytochrome P450 (CYP450) biotransformation. This whitepaper elucidates its core mechanistic pathways, structural dynamics, and provides self-validating in vitro protocols for researchers investigating its vascular and enzymatic effects.
Chemical Profile & Structural Dynamics
N-Hydroxy-4-nitro-benzamidine possesses a unique structural motif characterized by an amidoxime functional group conjugated to a nitrobenzene ring.
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Tautomerism: The compound exhibits oxime-nitrone tautomerism. This dynamic equilibrium is critical for its biological activity, as the specific spatial arrangement dictates its ability to coordinate with metalloenzymes, particularly the heme iron centers of CYP450[2].
Core Mechanism I: CYP450-Dependent Nitric Oxide Release
The canonical pathway for endogenous NO production relies on NOS converting L-arginine to NO. However, under conditions of endothelial dysfunction, NOS activity is often impaired. N-Hydroxy-4-nitro-benzamidine circumvents this limitation by utilizing the 2 (specifically isoforms CYP1A1, CYP2B1, and CYP2E1) for its biotransformation[2].
Mechanistic Causality
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Enzymatic Binding & Reduction: The amidoxime binds to the active site of CYP450. In the presence of the cofactor NADPH (which supplies essential reducing equivalents) and molecular oxygen, the enzyme forms a CYP450-Fe(II)-O₂ complex.
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Nucleophilic Attack: This complex dissociates to generate a superoxide radical anion (O₂•−). The radical executes a nucleophilic attack on the oxime carbon of the amidoxime[3].
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Oxidative Cleavage: Subsequent electron transfer leads to the 4, releasing free NO and yielding 4-nitrobenzamide as a stable byproduct[4].
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Downstream Signaling: The released NO diffuses into adjacent vascular smooth muscle cells, binding to the heme group of soluble guanylate cyclase (sGC). This catalyzes the conversion of GTP to cyclic GMP (cGMP), activating Protein Kinase G (PKG). PKG phosphorylation cascades ultimately reduce intracellular calcium levels, driving 5[5].
Fig 1: CYP450-mediated oxidative cleavage of N-Hydroxy-4-nitro-benzamidine and downstream NO signaling.
Core Mechanism II: Pharmacophore for Enzyme Inhibition
Beyond its role as an NO donor, the 4-nitrobenzamidoxime scaffold is highly valued in the rational design of competitive inhibitors for enzymes such as 6, a critical target in tumor immune evasion[6]. The planar phenyl ring of the scaffold fits tightly into the hydrophobic active site of IDO1, while the amidoxime moiety extends toward the solvent, making critical hydrogen-bonding contacts near the heme ring, effectively blocking substrate access.
In Vitro Experimental Workflows (Self-Validating Protocols)
To ensure experimental trustworthiness, the following protocols are designed as self-validating systems, incorporating strict mechanistic controls.
Protocol A: Microsomal NO Release & EPR Spin Trapping
Free NO has a half-life of mere seconds in vitro, making direct measurement difficult. Electron Paramagnetic Resonance (EPR) spin trapping is employed because the trap, (DETC)₂-Fe²⁺, forms a highly stable, diamagnetic complex with NO, allowing for precise quantification[3].
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Preparation: Isolate rat liver microsomes (rich in CYP450).
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Reaction Mixture: Combine microsomes, 100 µM N-Hydroxy-4-nitro-benzamidine, and the (DETC)₂-Fe²⁺ spin trap in a physiological buffer at 37°C.
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Initiation: Add 1 mM NADPH to initiate the electron-dependent CYP450 cycle.
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Validation Control: Run a parallel assay pre-incubated with 10 µM Miconazole (a broad-spectrum CYP450 inhibitor) or omitting NADPH.
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Readout: Measure the characteristic EPR signal of the P450–Fe²⁺–NO complex. Causality check: A >80% reduction in the EPR signal in the Miconazole/NADPH-omitted groups confirms that NO release is strictly CYP450-dependent and not a result of spontaneous degradation.
Protocol B: Ex Vivo Isometric Tension Myograph
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Tissue Prep: Isolate rat aortic rings and suspend them in a tissue bath connected to an isometric force transducer.
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Denudation: Mechanically remove the endothelium from the rings. Causality check: This step is critical to prove that the compound induces direct smooth muscle relaxation (endothelium-independent), distinguishing it from endothelium-dependent vasodilators like acetylcholine.
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Pre-contraction: Induce baseline tension using 1 µM phenylephrine.
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Dose-Response: Add cumulative concentrations of N-Hydroxy-4-nitro-benzamidine (0.1 µM to 100 µM) and record the percentage of relaxation (Emax).
Fig 2: Self-validating in vitro workflow for quantifying CYP450-dependent NO release and relaxation.
Quantitative Data Summaries
Table 1: In Vitro NO Release & Vasorelaxation Metrics
| Parameter | Value / Characteristic | Mechanistic Significance |
| Primary Target | CYP450 (Isoforms 1A1, 2B1, 2E1) | Bypasses dysfunctional NOS pathways. |
| Max Aorta Relaxation (Emax) | ~85-90% | Highly efficacious vasodilator in vitro. |
| Endothelium Dependency | Independent | Acts directly on smooth muscle sGC. |
| Primary Byproduct | 4-Nitrobenzamide | Confirms oxidative cleavage of C=N(OH). |
| Cofactor Dependency | NADPH, O₂ | Requires electron transfer for O₂•− generation. |
Table 2: Protocol Validation Parameters
| Validation Parameter | Reagent / Action | Purpose | Expected Outcome |
| CYP450 Inhibition | Miconazole / 7-Ethoxyresorufin | Block CYP450 active site | >80% reduction in NO release |
| Electron Source | NADPH Omission | Deprive system of reducing equivalents | Complete cessation of NO release |
| Endothelium Role | Mechanical Denudation | Isolate direct smooth muscle effects | Sustained vasorelaxation (no change in Emax) |
References
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N-HYDROXY-4-NITROBENZENE-1-CARBOXIMIDAMIDE | CAS 1613-86-1 - Matrix Fine Chemicals. 1
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI.2
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Microsomal Cytochrome P450 Dependent Oxidation of N-Hydroxyguanidines, Amidoximes, and Ketoximes - ACS Publications. 4
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Evaluation of Nitric Oxide-Donating Properties by Electron Paramagnetic Resonance Spectroscopy - NIH/PMC. 3
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Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase - ACS Publications. 6
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC - NIH/PMC. 5
Sources
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- 3. Evaluation of Nitric Oxide-Donating Properties of 11H-indeno[1,2-b]quinoxalin-11-one Oxime (IQ-1) by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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